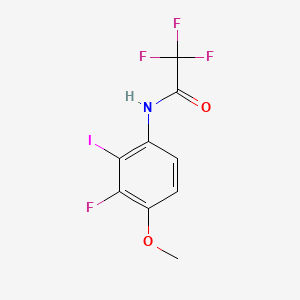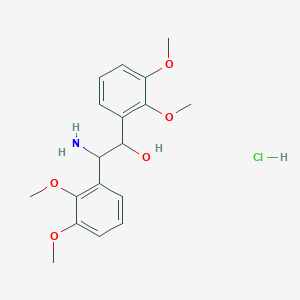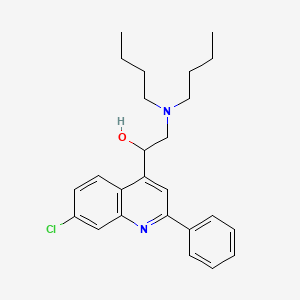![molecular formula C63H112N6O3 B14020606 N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide CAS No. 79692-35-6](/img/structure/B14020606.png)
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide is a complex organic compound characterized by its long aliphatic chains and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.
Amidation Reaction: Hexadecanoyl chloride is reacted with 4-aminophenylamine to form N-(4-aminophenyl)hexadecanamide.
Carbamoylation: N-(4-aminophenyl)hexadecanamide is reacted with 4-isocyanatophenylamine to form N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide.
Alkylation: The final step involves the reaction of N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide with 5-diethylaminopentan-2-yl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: Use in the development of novel materials with specific properties such as hydrophobicity or conductivity.
Industrial Chemistry: Application in the synthesis of specialty chemicals or as an intermediate in the production of other complex compounds.
Mecanismo De Acción
The mechanism of action of N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s long aliphatic chains and functional groups allow it to bind to hydrophobic pockets or active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide
- **N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]octadecanamide
Uniqueness
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide is unique due to its dual diethylaminopentan-2-yl groups and hexadecanoyl chains, which confer specific physicochemical properties. These features may enhance its interaction with biological targets or its incorporation into materials with desired characteristics.
Propiedades
Número CAS |
79692-35-6 |
|---|---|
Fórmula molecular |
C63H112N6O3 |
Peso molecular |
1001.6 g/mol |
Nombre IUPAC |
N-[5-(diethylamino)pentan-2-yl]-N-[4-[[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]phenyl]carbamoylamino]phenyl]hexadecanamide |
InChI |
InChI=1S/C63H112N6O3/c1-9-15-17-19-21-23-25-27-29-31-33-35-37-43-61(70)68(55(7)41-39-53-66(11-3)12-4)59-49-45-57(46-50-59)64-63(72)65-58-47-51-60(52-48-58)69(56(8)42-40-54-67(13-5)14-6)62(71)44-38-36-34-32-30-28-26-24-22-20-18-16-10-2/h45-52,55-56H,9-44,53-54H2,1-8H3,(H2,64,65,72) |
Clave InChI |
RDAAVVGVBGUTHH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C(C)CCCN(CC)CC)C(=O)CCCCCCCCCCCCCCC)C(C)CCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


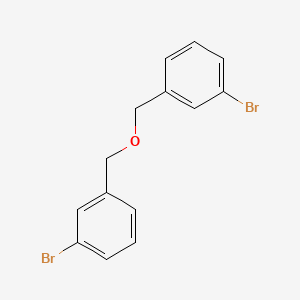
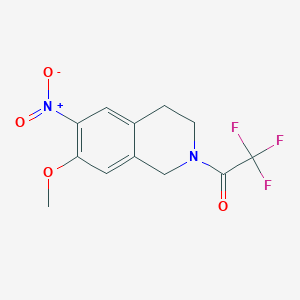
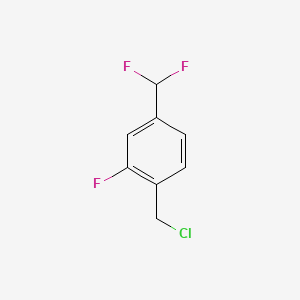
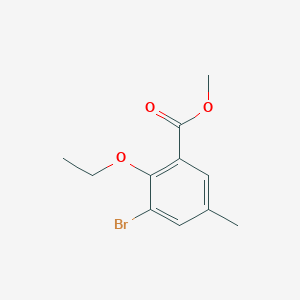
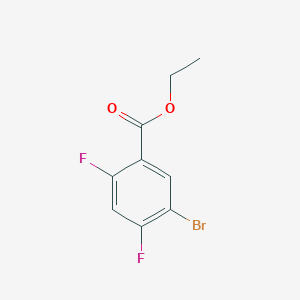
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
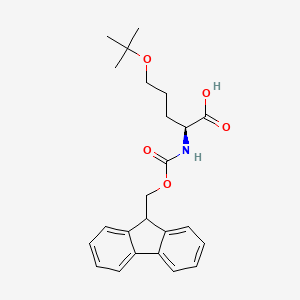
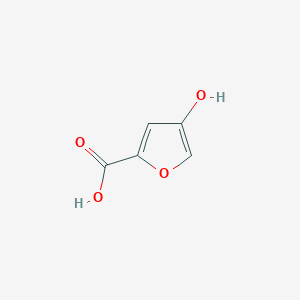
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
